
1-(3-Chloro-4-fluoropyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluoropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-fluoropyridin-2-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-fluoropyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-4-fluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluoropyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-fluoropyridin-2-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
- 1-(3-Fluoropyridin-4-yl)ethanone
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Uniqueness: 1-(3-Chloro-4-fluoropyridin-2-YL)ethanone is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications .
Propiedades
Fórmula molecular |
C7H5ClFNO |
|---|---|
Peso molecular |
173.57 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)7-6(8)5(9)2-3-10-7/h2-3H,1H3 |
Clave InChI |
GRDDZWOTFYLRCX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=CC(=C1Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



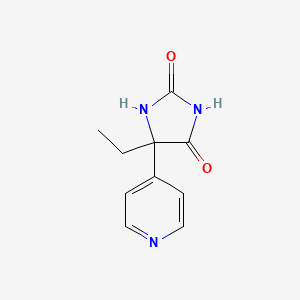
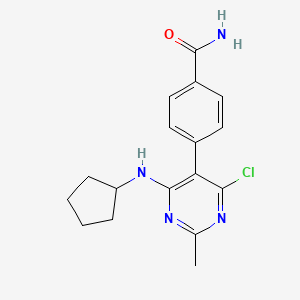
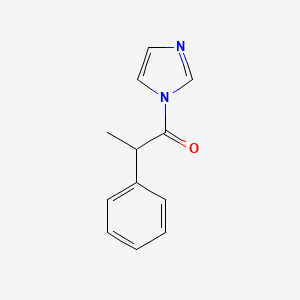

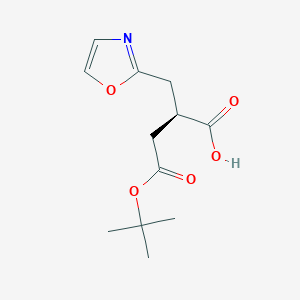
![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
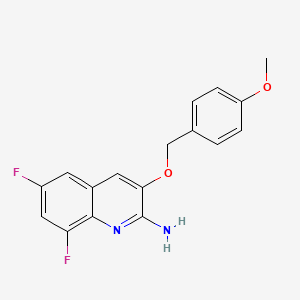

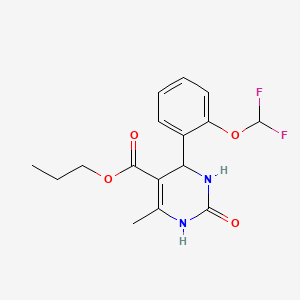
![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)
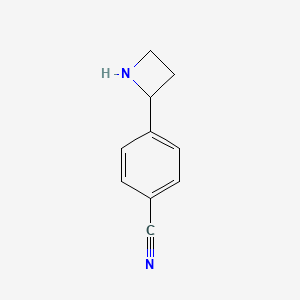
![7-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12937851.png)
